![molecular formula C23H23Cl2NO8 B13861375 prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a chemical compound with the molecular formula C23H23Cl2NO8 and a molecular weight of 512.34 g/mol . It is an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, which is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac . This compound is primarily used in pharmaceutical research and development.
Preparation Methods
The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves several steps. One common method includes the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophiles like amines or thiols under basic conditions.
Scientific Research Applications
Diclofenac Acyl-beta-D-glucuronide Allyl Ester has several scientific research applications:
Mechanism of Action
Diclofenac Acyl-beta-D-glucuronide Allyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is unique compared to other similar compounds due to its specific ester linkage and glucuronide moiety. Similar compounds include:
Diclofenac Acyl-beta-D-glucuronide: The parent compound without the allyl ester group.
Diclofenac: The parent NSAID without the glucuronide moiety.
Other NSAID glucuronides: Such as ibuprofen glucuronide and naproxen glucuronide, which have different chemical structures and pharmacological properties.
Properties
Molecular Formula |
C23H23Cl2NO8 |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18-,19-,20+,21-,23+/m0/s1 |
InChI Key |
WNQJKISLWOVAQH-KHYDEXNFSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


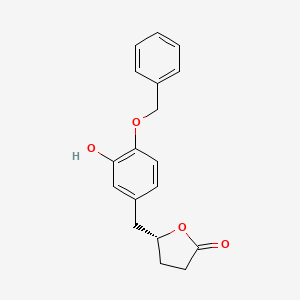
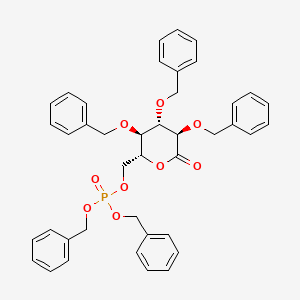
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
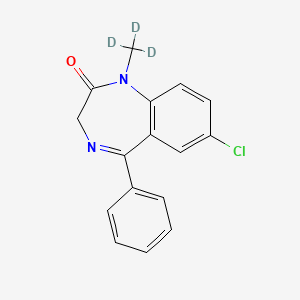
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
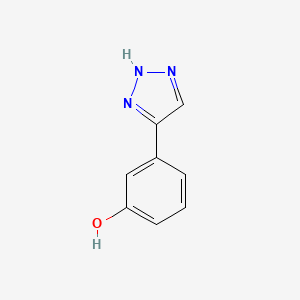

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

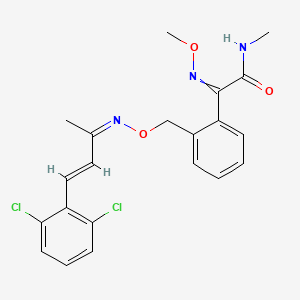
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
